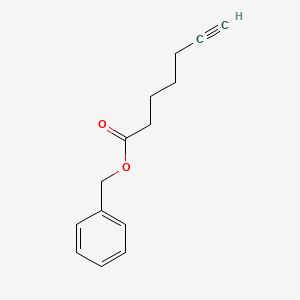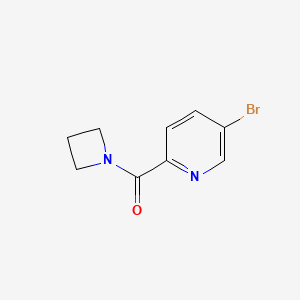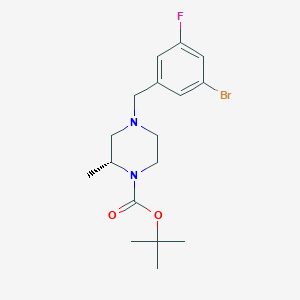![molecular formula C18H20BrNO4 B8158568 {2-[2-(4-Bromo-phenoxy)-ethoxy]-ethyl}-carbamic acid benzyl ester](/img/structure/B8158568.png)
{2-[2-(4-Bromo-phenoxy)-ethoxy]-ethyl}-carbamic acid benzyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{2-[2-(4-Bromo-phenoxy)-ethoxy]-ethyl}-carbamic acid benzyl ester is an organic compound characterized by the presence of a brominated phenoxy group, an ethoxy linker, and a carbamic acid benzyl ester moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-[2-(4-Bromo-phenoxy)-ethoxy]-ethyl}-carbamic acid benzyl ester typically involves multiple steps:
Formation of 4-Bromo-phenol: This can be achieved through the bromination of phenol using bromine in the presence of a suitable solvent like acetic acid.
Etherification: The 4-bromo-phenol is then reacted with 2-chloroethanol in the presence of a base such as potassium carbonate to form 2-(4-bromo-phenoxy)-ethanol.
Further Etherification: The 2-(4-bromo-phenoxy)-ethanol is then reacted with 2-chloroethyl carbamate in the presence of a base to form {2-[2-(4-Bromo-phenoxy)-ethoxy]-ethyl}-carbamic acid.
Esterification: Finally, the carbamic acid is esterified with benzyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the ester or carbamate groups, using agents such as lithium aluminum hydride.
Substitution: The bromine atom on the phenoxy group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitutions.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
科学研究应用
Chemistry
In chemistry, {2-[2-(4-Bromo-phenoxy)-ethoxy]-ethyl}-carbamic acid benzyl ester is used as an intermediate in the synthesis of more complex molecules. Its brominated phenoxy group makes it a versatile building block for further functionalization.
Biology
In biological research, this compound can be used to study the effects of brominated phenoxy compounds on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential pharmacological activities. The presence of the carbamic acid benzyl ester moiety suggests possible applications in the development of prodrugs or enzyme inhibitors.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, or as a precursor for materials with specific properties.
作用机制
The mechanism of action of {2-[2-(4-Bromo-phenoxy)-ethoxy]-ethyl}-carbamic acid benzyl ester would depend on its specific application. In a biological context, it might interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The brominated phenoxy group could engage in halogen bonding or other interactions with molecular targets, while the carbamic acid benzyl ester moiety might undergo hydrolysis to release active species.
相似化合物的比较
Similar Compounds
{2-[2-(4-Chloro-phenoxy)-ethoxy]-ethyl}-carbamic acid benzyl ester: Similar structure but with a chlorine atom instead of bromine.
{2-[2-(4-Methyl-phenoxy)-ethoxy]-ethyl}-carbamic acid benzyl ester: Contains a methyl group instead of a bromine atom.
{2-[2-(4-Nitro-phenoxy)-ethoxy]-ethyl}-carbamic acid benzyl ester: Features a nitro group, which significantly alters its reactivity and applications.
Uniqueness
The presence of the bromine atom in {2-[2-(4-Bromo-phenoxy)-ethoxy]-ethyl}-carbamic acid benzyl ester imparts unique reactivity, particularly in substitution reactions. Bromine is a good leaving group, making this compound more reactive in nucleophilic substitution reactions compared to its chloro or methyl analogs. Additionally, the bromine atom can participate in halogen bonding, which can influence the compound’s interactions with biological targets or materials.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
属性
IUPAC Name |
benzyl N-[2-[2-(4-bromophenoxy)ethoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO4/c19-16-6-8-17(9-7-16)23-13-12-22-11-10-20-18(21)24-14-15-4-2-1-3-5-15/h1-9H,10-14H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNZFGQOROSHRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCOCCOC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
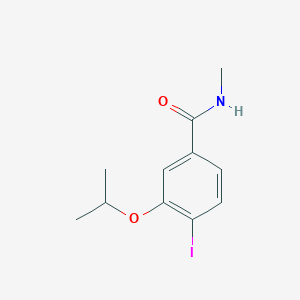
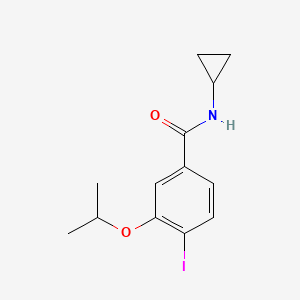

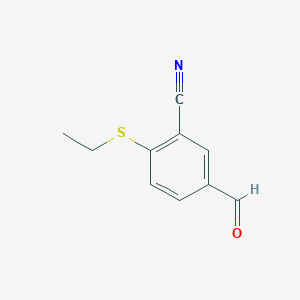
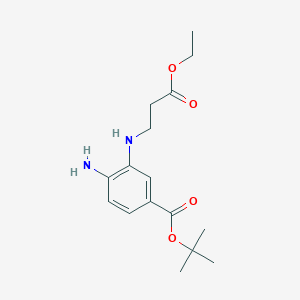
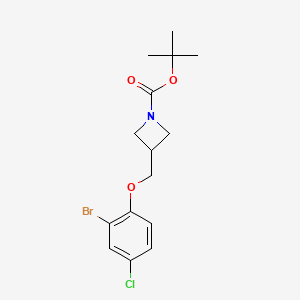
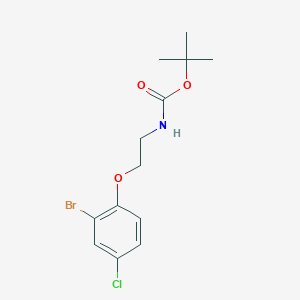
![3-{4-Aminobicyclo[2.2.2]octan-1-yl}propanoic acid](/img/structure/B8158550.png)
![4-(Cyclopropanecarbonyl-amino)-bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B8158565.png)
![{2-[2-(4-Bromo-3-methylphenoxy)-ethoxy]-ethyl}-carbamic acid benzyl ester](/img/structure/B8158576.png)
![{2-[2-(4-Bromo-3-fluorophenoxy)-ethoxy]-ethyl}-carbamic acid benzyl ester](/img/structure/B8158582.png)
